molecular formula C19H18Cl3N3O3S B2517039 2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1321742-72-6

2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2517039
CAS No.: 1321742-72-6
M. Wt: 474.78
InChI Key: FRVPKJFKNCKVFM-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride is a complex organic compound that features a benzamide core substituted with dichloro, dimethylaminoethyl, and dioxolobenzothiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-(dimethylamino)ethylamine.

    Introduction of the Dioxolobenzothiazolyl Group: The dioxolobenzothiazolyl group is introduced through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol and glyoxal, under acidic conditions.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the benzamide core with the dioxolobenzothiazolyl group under basic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide: Lacks the dioxolobenzothiazolyl group, resulting in different biological activity.

    N-(2-(dimethylamino)ethyl)-N-(1,3-benzothiazol-6-yl)benzamide: Lacks the dichloro substituents, affecting its chemical reactivity and biological properties.

Uniqueness

The presence of both the dichloro and dioxolobenzothiazolyl groups in 2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride imparts unique chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O3S.ClH/c1-23(2)5-6-24(18(25)12-4-3-11(20)7-13(12)21)19-22-14-8-15-16(27-10-26-15)9-17(14)28-19;/h3-4,7-9H,5-6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVPKJFKNCKVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=C(C=C(C=C4)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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